4,4-Difluoropentan-1-amine
CAS No.: 590-74-9
Cat. No.: VC2842853
Molecular Formula: C5H11F2N
Molecular Weight: 123.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 590-74-9 |
|---|---|
| Molecular Formula | C5H11F2N |
| Molecular Weight | 123.14 g/mol |
| IUPAC Name | 4,4-difluoropentan-1-amine |
| Standard InChI | InChI=1S/C5H11F2N/c1-5(6,7)3-2-4-8/h2-4,8H2,1H3 |
| Standard InChI Key | HYNONZQLNWUFIJ-UHFFFAOYSA-N |
| SMILES | CC(CCCN)(F)F |
| Canonical SMILES | CC(CCCN)(F)F |
Introduction
Structure and Chemical Properties
4,4-Difluoropentan-1-amine is characterized by a pentane carbon chain featuring two fluorine atoms substituted at the fourth carbon position, with an amine group (-NH₂) at the first carbon. This specific arrangement contributes to its distinct chemical behavior and potential applications in pharmaceutical research. The compound belongs to the broader class of fluorinated amines, which have gained significant attention in medicinal chemistry due to their enhanced lipophilicity and metabolic stability compared to non-fluorinated analogues.
Basic Chemical Information
The fundamental chemical properties of 4,4-Difluoropentan-1-amine are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 590-74-9 |
| Molecular Formula | C₅H₁₁F₂N |
| Molecular Weight | 123.14 g/mol |
| SMILES Notation | CC(CC(CN)(F)F) |
| Chemical Class | Fluorinated amine |
| Physical State | Not specified in available data |
The presence of fluorine atoms significantly influences the compound's physicochemical properties, including its lipophilicity, acidity, and hydrogen bonding capabilities. These alterations impact its behavior in biological systems, making it potentially valuable for pharmaceutical applications.
Structural Features
The structural configuration of 4,4-Difluoropentan-1-amine presents several notable features:
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The difluoromethyl group at the fourth carbon position introduces a highly electronegative region within the molecule
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The primary amine functionality provides a reactive site for various chemical transformations
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The pentane backbone offers sufficient carbon chain length for structural flexibility
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The geminal difluoro arrangement creates a specific electronic environment that influences reactivity patterns
These structural elements collectively contribute to the compound's potential utility as a building block in the synthesis of more complex molecules, particularly those intended for biological applications.
Synthesis Methods
The synthesis of 4,4-Difluoropentan-1-amine typically involves multiple reaction steps, focusing primarily on fluorination and amination processes. These synthetic approaches often require careful control of reaction conditions to achieve optimal yields and purity.
Common Synthetic Routes
Several methodologies have been employed for the synthesis of 4,4-Difluoropentan-1-amine, with the most common involving:
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Fluorination of appropriate pentane derivatives, followed by introduction of the amine group
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Direct fluorination of pentan-1-amine derivatives at the desired position
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Building the carbon chain with pre-installed fluorine atoms
The selection of a particular synthetic route depends on factors such as available starting materials, desired scale, and required purity of the final product.
Reaction Conditions and Solvents
The synthesis of 4,4-Difluoropentan-1-amine typically employs specific solvents and reaction conditions to facilitate the desired transformations:
| Reaction Type | Common Solvents | Typical Conditions | Catalysts/Reagents |
|---|---|---|---|
| Fluorination | Diethyl ether, Dichloromethane | Low temperature (-78°C to 0°C), Anhydrous | Diethylaminosulfur trifluoride (DAST), Selectfluor |
| Amination | THF, Ethanol, Methanol | Varied temperatures, Inert atmosphere | Reducting agents (LiAlH₄, NaBH₄), Transition metal catalysts |
| Protection/Deprotection | DCM, THF | Room temperature to reflux | Acid/base catalysts |
The use of anhydrous conditions is particularly critical during fluorination steps to prevent hydrolysis of fluorinating agents and to maximize yield. Similarly, careful temperature control is essential to minimize side reactions that could lead to reduced yields or impurities.
Chemical Reactivity
4,4-Difluoropentan-1-amine demonstrates reactivity patterns influenced by both its amine functionality and its fluorinated carbon framework. Understanding these reactivity patterns is crucial for its application in synthetic chemistry and drug design.
Reactivity Considerations
When working with 4,4-Difluoropentan-1-amine, several factors must be considered:
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The nucleophilicity of the amine group may be modulated by the electron-withdrawing effects of the distant difluoro substituents
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The potential for elimination reactions involving the fluorine atoms under strong basic conditions
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The stability of reaction intermediates in various solvent systems
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The selectivity of reactions at the amine versus other potentially reactive sites
These considerations necessitate careful selection of reaction conditions to achieve desired transformations while minimizing side reactions or decomposition pathways.
Applications in Medicinal Chemistry
The unique structural features of 4,4-Difluoropentan-1-amine make it particularly valuable in medicinal chemistry applications. Fluorinated compounds often exhibit enhanced pharmacokinetic properties compared to their non-fluorinated counterparts.
As a Building Block in Drug Synthesis
4,4-Difluoropentan-1-amine serves as an important intermediate in the synthesis of various pharmaceutical compounds. The incorporation of fluorine atoms into drug molecules can confer several advantages:
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Increased metabolic stability due to the strength of the C-F bond
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Enhanced lipophilicity, potentially improving membrane permeability
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Modulation of pKa values, affecting absorption and distribution
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Potential for unique binding interactions with target proteins
These properties make fluorinated compounds like 4,4-Difluoropentan-1-amine valuable in the development of drugs with improved pharmacokinetic profiles.
| Therapeutic Area | Potential Applications | Mechanism |
|---|---|---|
| Oncology | Building blocks for anticancer agents | Various targets in cancer pathways |
| Neuropharmacology | Components of neurological drugs | Modulation of neurotransmitter systems |
| Anti-inflammatory | Precursors to anti-inflammatory agents | Enzyme inhibition |
| Antimicrobial | Structural elements in antimicrobial compounds | Cell wall synthesis disruption |
While specific data on the therapeutic applications of 4,4-Difluoropentan-1-amine itself remains limited, its structural features suggest significant potential in these and other therapeutic areas.
Analytical Characterization
Proper characterization of 4,4-Difluoropentan-1-amine is essential for confirming its structure, assessing its purity, and understanding its physical properties. Several analytical techniques are commonly employed for this purpose.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for characterizing fluorinated compounds like 4,4-Difluoropentan-1-amine:
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¹H NMR provides information about the proton environments, with characteristic splitting patterns due to H-F coupling
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¹³C NMR reveals carbon environments, with significant C-F coupling constants for the fluorinated carbons
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¹⁹F NMR offers direct observation of the fluorine atoms, providing valuable structural information
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2D NMR techniques help establish connectivity and confirm structural assignments
Infrared (IR) spectroscopy is also useful, revealing characteristic absorption bands for the amine functionality and C-F bonds.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of 4,4-Difluoropentan-1-amine and separating it from potential impurities:
| Technique | Application | Detection Method |
|---|---|---|
| HPLC | Purity assessment, Separation | UV, Mass spectrometry |
| GC | Volatile impurity analysis | FID, Mass spectrometry |
| TLC | Reaction monitoring, Preliminary purity check | UV, Staining reagents |
These techniques are particularly important in the context of using 4,4-Difluoropentan-1-amine as a building block for pharmaceutical synthesis, where high purity is essential.
Structure-Activity Relationships
Understanding the relationship between the structure of 4,4-Difluoropentan-1-amine and its biological activity provides valuable insights for drug design and optimization. The fluorine substitution pattern significantly influences the compound's interaction with biological targets.
Effect of Fluorination Pattern
The geminal difluoro substitution at the fourth carbon position of 4,4-Difluoropentan-1-amine creates a unique electronic environment that can impact:
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Binding affinity to target proteins through altered electron distribution
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Conformational preferences of the carbon chain, potentially locking it into bioactive conformations
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Hydrogen bonding capabilities through inductive effects
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Hydrophobic interactions with lipophilic binding pockets
These effects can be exploited in medicinal chemistry to design compounds with enhanced potency or selectivity for specific biological targets.
Comparison with Related Compounds
Comparing 4,4-Difluoropentan-1-amine with structurally related compounds provides additional insights into structure-activity relationships:
| Compound | Structural Difference | Potential Impact on Activity |
|---|---|---|
| Pentan-1-amine | No fluorine atoms | Lower metabolic stability, Different conformational preferences |
| 4-Fluoropentan-1-amine | Single fluorine at position 4 | Intermediate properties between non-fluorinated and difluorinated analogues |
| 4,4-Difluoropentan-2-amine | Amine at position 2 instead of 1 | Different spatial arrangement of functional groups, Altered binding properties |
Such comparisons are valuable in optimization processes during drug development, allowing medicinal chemists to fine-tune molecular properties for specific therapeutic applications.
Future Research Directions
Based on the current understanding of 4,4-Difluoropentan-1-amine and related compounds, several promising research directions emerge for further investigation.
Synthetic Methodology Development
Opportunities exist for developing improved synthetic routes to 4,4-Difluoropentan-1-amine, focusing on:
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More efficient fluorination methods with higher regioselectivity
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Environmentally friendly synthetic approaches using green chemistry principles
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Scalable procedures suitable for industrial production
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Stereoselective synthesis methods for compounds with chiral centers adjacent to the difluoro group
Advances in these areas would enhance the accessibility of 4,4-Difluoropentan-1-amine for research and application purposes.
Medicinal Chemistry Applications
Further exploration of 4,4-Difluoropentan-1-amine in medicinal chemistry could focus on:
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Systematic evaluation of its derivatives as potential drug candidates
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Investigation of structure-activity relationships in specific therapeutic contexts
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Development of focused libraries based on the 4,4-difluoropentane scaffold
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Computational studies to predict interactions with biological targets
These research directions could potentially lead to the discovery of novel therapeutic agents with improved properties compared to existing drugs.
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